molecular formula C9H8BrClO3 B2476141 Methyl 2-bromo-4-chloro-5-methoxybenzoate CAS No. 1138220-77-5

Methyl 2-bromo-4-chloro-5-methoxybenzoate

Cat. No. B2476141
M. Wt: 279.51
InChI Key: FPNILIIYCYTKFH-UHFFFAOYSA-N
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Patent
US09150592B2

Procedure details

To a solution of methyl 2-bromo-4-chloro-5-methoxybenzoate (1.88 g, 6.7 mmol, Powers, J. J.; Favor, D. A.; Jeganathan, A.; Rankin, T.; Sharma, R.; Pandit, C.; Maiti, S, N. Tetrahedron Lett. 2009, 50(12), 1267-1269) in anhydrous THF (20 mL) was added lithium borohydride (0.644 g, 30 mmol). The resulting mixture was heated under reflux for about 72 h. After cooling to rt the mixture was concentrated in vacuo. The residue was partitioned between water (50 mL) and ethyl acetate (90 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers were washed with water (20 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:1) to give (2-bromo-4-chloro-5-methoxy-phenyl)methanol (1.57 g, 6.3 mmol, 93%) as a white solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 2.01 (1 H, t, J=6 Hz), 3.92 (3 H, s), 4.71 (2 H, d, J=6 Hz), 7.12 (1 H, s), 7.53 (1 H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.644 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[C:4](OC)=[O:5].[BH4-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)Cl)OC
Step Two
Name
Quantity
0.644 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 mL) and ethyl acetate (90 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Cl)OC)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.3 mmol
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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